N-(4-tert-butylphenyl)-4-methylbenzamide
Overview
Description
N-(4-tert-butylphenyl)-4-methylbenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4-methylbenzamide typically involves the reaction of 4-tert-butylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-tert-butylphenol or 4-tert-butylbenzaldehyde.
Reduction: Formation of N-(4-tert-butylphenyl)-4-methylbenzylamine.
Substitution: Formation of halogenated derivatives such as 4-tert-butyl-2-bromo-4-methylbenzamide.
Scientific Research Applications
N-(4-tert-butylphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Altering receptor function and signaling pathways.
Modulating gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
N-(4-tert-butylphenyl)-4-methylbenzamide can be compared with other similar compounds such as:
N-(4-tert-butylphenyl)-4-chlorobenzamide: Similar structure but with a chlorine substituent.
N-(4-tert-butylphenyl)-4-hydroxybenzamide: Contains a hydroxyl group instead of a methyl group.
N-(4-tert-butylphenyl)-4-nitrobenzamide: Contains a nitro group, which significantly alters its chemical properties.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-5-7-14(8-6-13)17(20)19-16-11-9-15(10-12-16)18(2,3)4/h5-12H,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRCXNXBYONDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429235 | |
Record name | Benzamide, N-[4-(1,1-dimethylethyl)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89735-36-4 | |
Record name | Benzamide, N-[4-(1,1-dimethylethyl)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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